molecular formula C12H17NO3S B4658028 N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide

Cat. No. B4658028
M. Wt: 255.34 g/mol
InChI Key: IXOIMHXBSHDULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied in recent years due to its potential in cancer therapy. This compound has been shown to inhibit the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival. In

Mechanism of Action

N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 inhibits the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival. Rho GTPases cycle between an active GTP-bound state and an inactive GDP-bound state. N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 binds to the switch II region of Rho GTPases, preventing the exchange of GDP for GTP and thereby inhibiting their activity.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 inhibits the activity of Rho GTPases, leading to decreased cell proliferation, migration, and invasion. Additionally, N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In non-cancer cells, N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 has been shown to affect various cellular processes such as cell migration, cytoskeletal organization, and cytokinesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 in lab experiments is its specificity for Rho GTPases. This allows for the selective inhibition of Rho GTPases without affecting other cellular processes. Additionally, N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 has been shown to be effective in various cell lines and animal models, making it a promising candidate for further research. However, one limitation of using N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864. One area of research is the development of more potent and selective inhibitors of Rho GTPases. Additionally, further studies are needed to determine the efficacy of N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 in different types of cancer and in combination with other therapies. Finally, the potential toxicity of N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 needs to be further investigated to determine its safety for use in vivo.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 has been extensively studied in various scientific research applications. One of the main areas of research has been in cancer therapy. Rho GTPases are overexpressed in many types of cancer, and their inhibition by N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 has been shown to decrease cancer cell proliferation, migration, and invasion. Additionally, N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide 1864 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-hydroxyethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-2-16-11-5-3-10(4-6-11)13-12(15)9-17-8-7-14/h3-6,14H,2,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOIMHXBSHDULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.